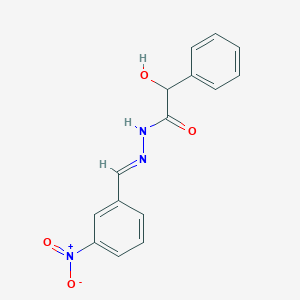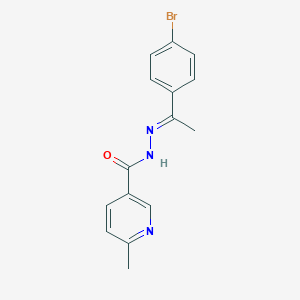
4-Fluorobenzaldehyde (5-{4-nitrophenyl}-2-pyrimidinyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluorobenzaldehyde (5-{4-nitrophenyl}-2-pyrimidinyl)hydrazone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. This compound is commonly known as FNP-Hydrazone and is synthesized by reacting 4-fluorobenzaldehyde with 5-{4-nitrophenyl}-2-pyrimidinyl)hydrazine.
作用機序
The mechanism of action of FNP-Hydrazone is not fully understood. However, studies have shown that it inhibits the activity of enzymes involved in cellular processes, such as DNA replication and protein synthesis. FNP-Hydrazone also induces oxidative stress in cells, leading to the activation of signaling pathways that trigger cell death.
Biochemical and Physiological Effects:
FNP-Hydrazone has been shown to exert several biochemical and physiological effects. It has been found to inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. FNP-Hydrazone also inhibits the activity of ribonucleotide reductase, an enzyme involved in the synthesis of DNA precursors. In addition, FNP-Hydrazone induces the production of reactive oxygen species, leading to oxidative stress and DNA damage.
実験室実験の利点と制限
One of the main advantages of using FNP-Hydrazone in laboratory experiments is its potent activity against cancer cells and microbial pathogens. It is also a relatively stable compound that can be easily synthesized in the laboratory. However, one of the limitations of using FNP-Hydrazone is its potential toxicity to normal cells. Further studies are needed to determine the optimal dosage and treatment regimen for FNP-Hydrazone to minimize its toxicity.
将来の方向性
There are several future directions for research on FNP-Hydrazone. One area of research is the development of novel formulations of FNP-Hydrazone for targeted drug delivery. Another area of research is the investigation of the potential use of FNP-Hydrazone in combination with other anticancer or antimicrobial agents to enhance its activity. Furthermore, the molecular mechanisms underlying the activity of FNP-Hydrazone need to be further elucidated to develop more effective treatments for cancer and microbial infections.
合成法
The synthesis of FNP-Hydrazone involves the reaction of 4-fluorobenzaldehyde with 5-{4-nitrophenyl}-2-pyrimidinyl)hydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent, such as ethanol or methanol, for several hours. The resulting product is purified by recrystallization or column chromatography to obtain pure FNP-Hydrazone.
科学的研究の応用
FNP-Hydrazone has a wide range of scientific research applications. It has been extensively studied for its potential use as an anticancer agent. Studies have shown that FNP-Hydrazone inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. FNP-Hydrazone has also been investigated for its potential use as an antimicrobial agent. It has been found to exhibit potent antimicrobial activity against a range of bacterial and fungal pathogens.
特性
分子式 |
C17H12FN5O2 |
|---|---|
分子量 |
337.31 g/mol |
IUPAC名 |
N-[(Z)-(4-fluorophenyl)methylideneamino]-5-(4-nitrophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C17H12FN5O2/c18-15-5-1-12(2-6-15)9-21-22-17-19-10-14(11-20-17)13-3-7-16(8-4-13)23(24)25/h1-11H,(H,19,20,22)/b21-9- |
InChIキー |
PJCZXZYUZNOWNO-NKVSQWTQSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=N\NC2=NC=C(C=N2)C3=CC=C(C=C3)[N+](=O)[O-])F |
SMILES |
C1=CC(=CC=C1C=NNC2=NC=C(C=N2)C3=CC=C(C=C3)[N+](=O)[O-])F |
正規SMILES |
C1=CC(=CC=C1C=NNC2=NC=C(C=N2)C3=CC=C(C=C3)[N+](=O)[O-])F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[(E)-(4-chlorophenyl)methylideneamino]-2-hydroxy-2-phenylacetamide](/img/structure/B274166.png)

![N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]adamantane-1-carbohydrazide](/img/structure/B274170.png)



![1-[(4-methoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B274181.png)
![(4Z)-2-methoxy-4-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274183.png)

![5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B274186.png)
